molecular formula C7H10ClNO B13003324 2-(Methylamino)phenol hydrochloride

2-(Methylamino)phenol hydrochloride

Cat. No.: B13003324
M. Wt: 159.61 g/mol
InChI Key: GXOAQMMUABIVCR-UHFFFAOYSA-N
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Description

2-(Methylamino)phenol hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a white crystalline solid that is soluble in water, alcohol, and ether. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)phenol hydrochloride typically involves the reaction of 2-nitrophenol with methylamine, followed by reduction and subsequent acidification with hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used during the reduction step.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Nitration: Nitration of phenol to produce 2-nitrophenol.

    Amination: Reaction of 2-nitrophenol with methylamine.

    Reduction: Reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

    Acidification: Acidification with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)phenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces corresponding amines.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

2-(Methylamino)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methylamino)phenol hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various metabolites. The compound may also interact with cellular receptors, influencing biochemical pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)methylphenol hydrochloride
  • 4-(Methylamino)phenol hydrochloride
  • 2-(Ethylamino)phenol hydrochloride

Uniqueness

2-(Methylamino)phenol hydrochloride is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its solubility in water and other solvents also makes it versatile for use in different applications .

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

2-(methylamino)phenol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-8-6-4-2-3-5-7(6)9;/h2-5,8-9H,1H3;1H

InChI Key

GXOAQMMUABIVCR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1O.Cl

Origin of Product

United States

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